molecular formula C5H4ClN5 B14017440 7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine CAS No. 6582-99-6

7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Cat. No.: B14017440
CAS No.: 6582-99-6
M. Wt: 169.57 g/mol
InChI Key: TVERXAXWSVXHQH-UHFFFAOYSA-N
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Description

7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridazine ring, with a chlorine atom at the 7th position and an amine group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method includes the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid, following the amination of commercially available precursors .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, such as c-Met and VEGFR-2, by binding to their active sites and blocking their activity . This inhibition can lead to the modulation of cellular signaling pathways, affecting processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine
  • 1,2,3-Triazolo[4,5-b]pyridazine
  • 1,2,3-Triazolo[4,5-c]pyridazine
  • 1,2,3-Triazolo[4,5-d]pyridazine

Uniqueness

7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6582-99-6

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

7-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

InChI

InChI=1S/C5H4ClN5/c6-3-1-9-11-2-8-10-5(11)4(3)7/h1-2H,7H2

InChI Key

TVERXAXWSVXHQH-UHFFFAOYSA-N

Canonical SMILES

C1=NN2C=NN=C2C(=C1Cl)N

Origin of Product

United States

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